(s)-2-Benzylaziridine

Vue d'ensemble

Description

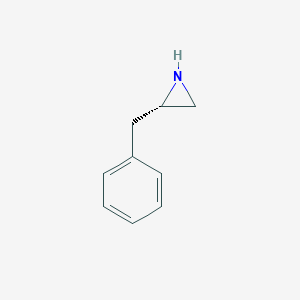

(S)-2-Benzylaziridine is a chiral aziridine derivative characterized by a three-membered nitrogen-containing ring (aziridine) substituted with a benzyl group at the second carbon in the S-configuration. Its molecular formula is C₉H₁₁N (molecular weight: 133.19 g/mol), and it exists as a colorless oil with a boiling point of ~204.6°C at 760 mmHg and a density of 1.044 g/cm³ . Key spectroscopic data include:

- ¹H NMR (400 MHz, CDCl₃): δ 1.46 (d, J = 3.6 Hz, 1H), 1.83 (d, J = 4.7 Hz, 1H), 2.19–2.25 (m, 1H), 2.66 (dd, J = 6.0, 14.6 Hz, 1H), 2.81 (dd, J = 6.0, 14.6 Hz, 1H), 7.21–7.33 (m, 5H) .

- ¹³C NMR (100 MHz, CDCl₃): δ 24.8, 31.0, 40.0, 126.4, 128.5, 128.8, 139.2 .

This compound is synthesized via ring-opening reactions of aziridines or stereoselective methods, as demonstrated in the synthesis of tellurium-containing amines using this compound and 1,2-diphenylditellane . Its enantiomeric purity and steric profile make it valuable in asymmetric catalysis and pharmaceutical intermediates.

Méthodes De Préparation

Chiral Amino Alcohol Sulfate Condensation Method

Reaction Mechanism and Procedure

The most documented synthesis route involves chiral amino alcohol precursors. As detailed in the Royal Society of Chemistry protocol , the process begins with the sulfonation of (S)-2-amino-3-phenyl-1-propanol. Key steps include:

-

Sulfonation : A mixture of 98% sulfuric acid and water is added to the chiral amino alcohol at 0–5°C, followed by heating to 110°C for 3–4 hours. Water is removed via vacuum distillation to yield amino alcohol hydrogen sulfate.

-

Ring Closure : Toluene and 25 wt% NaOH are added to the sulfate intermediate. The mixture undergoes reflux overnight, facilitating aziridine ring formation through intramolecular nucleophilic substitution.

-

Purification : The organic phase is separated, dried over Na₂SO₄, and purified via silica gel chromatography using petroleum ether/EtOAc/Et₃N (5:1:1 v/v) .

This method achieves stereochemical retention at the C2 position, critical for maintaining enantiomeric purity.

Table 1: Key Reaction Parameters for Chiral Amino Alcohol Route

Benzyl Alkyl Halide-Ammonia Condensation

Simplified Industrial Approach

ChemBK’s technical entry outlines an alternative pathway via benzyl alkyl halide and ammonia :

-

Nucleophilic Attack : Benzyl alkyl halide reacts with aqueous or gaseous ammonia, forming a β-amino alcohol intermediate.

-

Cyclization : Intramolecular displacement of the halide by the amine group generates the aziridine ring.

-

Chiral Resolution : Enantiomeric separation is achieved through chiral column chromatography or crystallization with chiral auxiliaries .

While faster than the amino alcohol route, this method faces challenges in stereocontrol, often requiring post-synthesis resolution steps.

Table 2: Comparative Analysis of Synthesis Routes

Advanced Purification and Characterization

Chromatographic Optimization

The RSC protocol emphasizes silica gel chromatography with triethylamine-modified eluents to suppress aziridine ring opening . Analytical data for the final product include:

-

¹H NMR (400 MHz, CDCl₃): δ 1.30 (d, J = 4.0 Hz, 6H), 2.07 (d, J = 8.0 Hz, 2H), 7.17–7.97 (m, aromatic protons) .

-

IR : 3107 cm⁻¹ (N–H stretch), 1322 cm⁻¹ (S=O symmetric stretch) .

Distillation Parameters

Fractional distillation under reduced pressure (0.5 Torr) yields high-purity this compound with a boiling point of 80–85°C .

Mechanistic Insights and Byproduct Management

Side Reactions

-

Sulfonation Overheating : Prolonged heating above 110°C during sulfonation leads to desulfonation and racemization .

-

Aziridine Polymerization : Trace acids or moisture catalyze ring-opening polymerization, necessitating strict anhydrous conditions .

Yield Optimization Strategies

-

Stoichiometric Ratios : A 2.5:1 molar excess of aziridine relative to bis(chlorosulfonyl)diphenyl ether minimizes diastereomeric byproducts .

-

Inert Atmosphere : N₂ gas prevents oxidative degradation during ring closure .

Industrial-Scale Considerations

Solvent Selection

Analyse Des Réactions Chimiques

Le chlorhydrate de lubazodone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le chlorhydrate de lubazodone a été principalement étudié pour son utilisation potentielle dans le traitement du trouble dépressif majeur et du trouble obsessionnel-compulsif. Il agit comme un inhibiteur de la recapture de la sérotonine et un antagoniste du récepteur 5-HT2A, ce qui en fait un antagoniste et inhibiteur de la recapture de la sérotonine (SARI). Cette double action est censée contribuer à ses effets antidépresseurs . La recherche a également exploré ses effets sur la libération de sérotonine et de noradrénaline, ce qui pourrait renforcer ses propriétés antidépressives .

Mécanisme d'action

Le chlorhydrate de lubazodone exerce ses effets en inhibant la recapture de la sérotonine et en antagonisant le récepteur 5-HT2A. Ce double mécanisme augmente la disponibilité de la sérotonine dans la fente synaptique et module l'activité des récepteurs de la sérotonine, ce qui est censé soulager les symptômes de la dépression et de l'anxiété . Les cibles moléculaires impliquées comprennent le transporteur de la sérotonine (SERT) et le récepteur 5-HT2A .

Applications De Recherche Scientifique

Lubazodone hydrochloride has been primarily studied for its potential use in treating major depressive disorder and obsessive-compulsive disorder. It acts as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI). This dual action is believed to contribute to its antidepressant effects . Research has also explored its effects on serotonin and norepinephrine release, which may enhance its antidepressant properties .

Mécanisme D'action

Lubazodone hydrochloride exerts its effects by inhibiting the reuptake of serotonin and antagonizing the 5-HT2A receptor. This dual mechanism increases the availability of serotonin in the synaptic cleft and modulates serotonin receptor activity, which is thought to alleviate symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter (SERT) and the 5-HT2A receptor .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparison

Table 1: Key Properties of Selected Aziridines

*Reactivity assessed in ethoxycarbonylketene-induced ring expansion with diazo ester 1a .

Key Findings:

Aromatic vs. Aliphatic Substituents: Aromatic aziridines (e.g., 2-(2-chlorophenyl)aziridine) exhibit higher reactivity in ring-expansion reactions due to electronic stabilization of transition states. Steric bulk in 2-(naphth-1-yl)aziridine further enhances yields compared to 2-(naphth-2-yl)aziridine .

Stereochemical Influence :

- The S-configuration in this compound enables enantioselective synthesis of tellurium amines (e.g., (S)-1-Phenyl-3-(phenyltellanyl)propan-2-amine, 50% yield) .

Functional Group Effects :

- Carboxylate derivatives like (S)-2-methylaziridine-1-carboxylate are tailored for peptide modification, leveraging the ester group for nucleophilic substitution .

Activité Biologique

(S)-2-Benzylaziridine is a chiral aziridine derivative characterized by its three-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The following sections provide a comprehensive overview of the biological activity of this compound, including its synthesis, reactivity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 135.19 g/mol. The aziridine ring introduces significant angle strain, which enhances its reactivity. The presence of the benzyl group contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps, including:

- Formation of the Aziridine Ring : The aziridine ring can be synthesized through various methods, such as nucleophilic ring-opening reactions.

- Chiral Resolution : Enantiomeric purity is often achieved through chiral chromatography or enzymatic methods.

The following table summarizes some synthetic routes and yields associated with this compound:

| Method | Yield (%) | Notes |

|---|---|---|

| Nucleophilic ring-opening | 50-70% | Highly regio- and stereoselective reactions |

| Chiral chromatography | >90% | Effective for achieving enantiomeric purity |

| Enzymatic resolution | Variable | Dependent on enzyme specificity |

Antimicrobial Properties

Research indicates that aziridines, including this compound, may exhibit antimicrobial activity. A study on similar aziridines found that modifications to the aziridine structure can significantly enhance antibacterial properties against various pathogens, including Staphylococcus aureus and Streptococcus faecalis . The mechanism often involves the interaction of the aziridine ring with nucleophilic sites in microbial DNA, leading to cell death through alkylation reactions.

Case Studies

- Enantioselective Reactions : A study demonstrated that this compound could be utilized in enantioselective reactions, leading to the formation of valuable chiral intermediates for drug synthesis . The ability to control stereochemistry is crucial for developing therapeutics with desired biological activities.

- Biocatalytic Applications : Recent advancements in biocatalysis have shown that engineered enzymes can facilitate the transformation of aziridines into more complex structures with enhanced biological activity . This approach highlights the potential of this compound as a substrate for biocatalytic processes.

Q & A

Basic Research Questions

Q. How can (S)-2-Benzylaziridine be synthesized with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves ring-opening of a chiral epoxide or resolution of racemic mixtures. For example, this compound can be prepared via nucleophilic substitution of this compound precursors under inert conditions. Characterization via NMR (e.g., 1.46 ppm for aziridine protons) and HRMS (observed [M+H] at 134.0980) ensures purity . Enantiomeric excess (ee) should be confirmed by chiral HPLC or polarimetry, referencing established protocols for aziridine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- and NMR to confirm structure (e.g., distinct signals at 24.8 ppm for aziridine carbons) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify N–H and C–N stretches.

- Polarimetry or circular dichroism (CD) to verify optical activity. Ensure data cross-referencing with literature and proper documentation of solvent/temperature conditions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

- Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) measurements be resolved?

- Methodological Answer : Cross-validate using complementary methods:

- Chiral HPLC with a validated column (e.g., Chiralpak® IA).

- NMR with chiral derivatizing agents (if applicable).

- Statistical analysis (e.g., Bland-Altman plots) to assess inter-method variability. Document all experimental parameters (temperature, solvent) to identify confounding factors .

Q. What is the role of this compound in asymmetric synthesis?

- Methodological Answer : It serves as a chiral building block for C–N bond formation. For example, it reacts with benzeneselenol to form (S)-1-phenyl-3-(phenylselanyl)propan-2-amine via ring-opening, achieving 64% yield. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance stereoselectivity .

Q. How can computational methods predict this compound’s reactivity in novel reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation barriers.

- Compare computed NMR shifts with experimental data to validate accuracy.

- Use molecular docking studies to explore interactions in catalytic systems. Supplement with experimental kinetics to refine computational models .

Q. How does this compound’s stability vary under acidic/basic conditions?

- Methodological Answer :

- Conduct stability studies by incubating the compound in buffers (pH 1–14) at 25°C/40°C.

- Monitor degradation via HPLC and track ee changes over time.

- Use NMR to detect ring-opening byproducts (e.g., benzylamine derivatives). Report degradation kinetics and recommend storage/pH limits .

Q. What strategies prevent racemization during this compound’s functionalization?

- Methodological Answer :

- Avoid protic solvents and high temperatures (>60°C).

- Use mild reagents (e.g., LiAlH instead of strong acids).

- Monitor ee at intermediate steps using chiral GC or HPLC.

- Design sterically hindered derivatives to reduce conformational flexibility .

Q. Data Management & Reproducibility

Q. How should researchers document experimental procedures for reproducibility?

- Methodological Answer :

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methods, including solvent grades, equipment models, and reaction timelines .

- Deposit raw NMR/MS data in open repositories (e.g., Zenodo) with metadata on acquisition parameters .

Q. What ethical standards apply to publishing data on this compound?

Propriétés

IUPAC Name |

(2S)-2-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAJXTWYDNYHK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453723 | |

| Record name | (s)-2-benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73058-30-7 | |

| Record name | (s)-2-benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-benzylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.